molecular formula C12H9Cl2N7 B8043162 3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine

3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine

Cat. No.: B8043162
M. Wt: 322.15 g/mol
InChI Key: KISUGUNAUVNRHF-UHFFFAOYSA-N
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Description

3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-aminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions.

    Attachment of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is attached through a nucleophilic substitution reaction, typically using a dichlorobenzene derivative and a suitable nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine: shares similarities with other triazole and pyrimidine derivatives, such as:

Uniqueness

    Structural Complexity: The combination of triazole, pyrimidine, and dichlorophenyl groups provides unique reactivity and biological activity.

    Versatility: Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

3-N-(3,4-dichlorophenyl)-1-pyrimidin-2-yl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N7/c13-8-3-2-7(6-9(8)14)18-11-19-10(15)21(20-11)12-16-4-1-5-17-12/h1-6H,(H3,15,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISUGUNAUVNRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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